Lansiumarin A
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Lansiumarin A, such as lansiumamides, involves complex organic synthesis techniques. For example, the total syntheses of lansiumamide A and B have been achieved using dihalo-olefination of N-formylimides, highlighting a convergent and flexible methodology that allows for the generation of analogues not accessible through other routes (Pasqua et al., 2014). Additionally, a concise and gram-scale synthesis of lansiumamides demonstrates the potential for practical and large-scale production, featuring copper-catalyzed Buchwald coupling as a key step (Lin et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds akin to Lansiumarin A is typically elucidated using a combination of spectroscopic techniques, including HRMS, 1H NMR, and 13C NMR spectra. For instance, the structure of Lansiumamide B derivatives has been characterized, providing insights into the molecular framework that could be similar to Lansiumarin A (Xu et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of lansiumamide analogues have been explored, showing a wide spectrum of biological activities. For example, derivatives of Lansiumamide B have shown significant antifungal activity, indicating the impact of N-substitution length and steric hindrance on biological functions (Xu et al., 2018). This suggests that Lansiumarin A may also exhibit notable chemical reactivity and biological properties, contingent on its molecular structure.
Scientific Research Applications
Medicinal Chemistry Applications : Lansiumarin A is noted for its broad-ranging biological activities, making it potentially useful in medicinal chemistry, as well as in industries such as agrochemicals, cosmetics, and fragrances (Annunziata et al., 2020).
Anti-Inflammatory Activity : It has demonstrated potential anti-inflammatory activity by inhibiting superoxide anion generation and elastase release (Shen et al., 2014).
Anti-Obesity and Insulin Sensitizing Agent : Lansiumamide B, a major alkaloid from Clausena lansium, has been found to reduce fat mass gain and improve insulin sensitivity in mice, suggesting its potential as an anti-obesity and insulin sensitizing agent (Huang et al., 2017).
Cytotoxic, Antimicrobial, Anti-fungal, Spasmolytic, and Anti-HIV Activities : Lansiumarin A and its complexes exhibit a variety of medical applications including cytotoxic, antimicrobial, anti-fungal, spasmolytic, and anti-HIV activities (Georgieva et al., 2014).
Mast-Cell-Induced Inflammation : Lansiumamide B and SB-204900 from Clausena lansium have been shown to attenuate mast-cell-induced inflammation (Matsui et al., 2013).
Neuroprotective Effects : Lansiumarin A has demonstrated selective neuroprotective effects in an in vitro system (Liu et al., 2014).
Bimodal Contrast Agents for Imaging : The amphiphilic complexes of lanthanides, including Lansiumarin A, show potential as bimodal contrast agents for magnetic resonance and optical imaging applications (Harris et al., 2018).
Inhibition of Bacterial Activities : Extracts from Lansium domesticum, which contain Lansiumarin A, have been effective in inhibiting bacterial activities, suggesting potential applications in alternative medicine against bacterial resistance (Korompis et al., 2010).
Anticancer Activity : Some glycosides from C. lansium may contribute to the anticancer activity of this plant, indicating a potential role for Lansiumarin A in cancer treatment (Peng et al., 2019).
Mechanism of Action
Target of Action
Lansiumarin A is a furocoumarin
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific studies investigating how such factors affect lansiumarin a are currently lacking .
Safety and Hazards
When handling Lansiumarin A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
9-[(2E)-3,7-dimethyl-6-oxoocta-2,7-dienoxy]furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)17(22)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(23)26-20(15)21/h5,7-9,11-12H,1,4,6,10H2,2-3H3/b14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVDCVZOOVTJKF-RIYZIHGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317787 | |
Record name | Lansiumarin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lansiumarin A | |
CAS RN |
205115-73-7 | |
Record name | Lansiumarin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205115-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lansiumarin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lansiumarin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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